3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-prop-2-enylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-2-5-12-7-9-13(10-8-12)6-3-4-11/h2H,1,3-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQMPYMOTYDNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604140 | |
| Record name | 3-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79511-48-1 | |
| Record name | 3-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Enzymatic Approaches for 3 4 Prop 2 En 1 Yl Piperazin 1 Yl Propan 1 Amine and Its Precursors
Retrosynthetic Dissection and Strategic Planning for 3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine
Retrosynthetic analysis of this compound identifies the C-N bonds of the piperazine (B1678402) ring as the primary points for logical disconnection. This approach reveals two main strategic pathways for its synthesis, diverging from the central piperazine core.
Strategy A involves the sequential functionalization of piperazine. This can be conceptualized by first disconnecting the prop-2-en-1-yl (allyl) group, leading to the intermediate 3-(piperazin-1-yl)propan-1-amine (B1266140) . A further disconnection of the propan-1-amine side chain reverts to the basic starting material, piperazine .
Strategy B follows a reverse sequence. The initial disconnection removes the propan-1-amine side chain, yielding the intermediate 1-(prop-2-en-1-yl)piperazine (commonly known as N-allylpiperazine). A subsequent disconnection of the allyl group also leads back to piperazine .
Both strategies offer viable routes to the target molecule, with the choice of pathway often depending on the availability of starting materials, selectivity considerations, and the desired scale of the synthesis. The primary challenge in either approach is achieving selective mono-N-substitution on the symmetrical piperazine ring to avoid the formation of undesired 1,4-disubstituted byproducts.
Development and Optimization of Synthetic Pathways to this compound
The practical synthesis of this compound can be achieved by developing the pathways identified during the retrosynthetic analysis. This involves the synthesis of key intermediates and the strategic introduction of the required functional groups.
Synthesis of Substituted Piperazine Intermediates
1-(Prop-2-en-1-yl)piperazine (N-allylpiperazine): This intermediate is typically synthesized via the direct N-alkylation of piperazine with an allyl halide, such as allyl bromide or allyl chloride. To favor monosubstitution, a large excess of piperazine is often employed, which can then be recovered after the reaction. Alternatively, a more controlled approach involves the use of a protecting group. For instance, one nitrogen of piperazine can be protected with a group like tert-butyloxycarbonyl (Boc), followed by allylation of the remaining secondary amine, and subsequent deprotection.
3-(Piperazin-1-yl)propan-1-amine: A common and efficient method for the synthesis of this intermediate is a two-step sequence starting with the aza-Michael addition of piperazine to acrylonitrile (B1666552). nih.gov This reaction is highly regioselective for the formation of the monosubstituted product, 3-(piperazin-1-yl)propanenitrile. The subsequent step involves the reduction of the nitrile functional group to a primary amine. This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
Incorporation of the Prop-2-EN-1-YL Moiety
This step involves the N-alkylation of a piperazine derivative with an allyl group. Following Strategy A, the starting material is 3-(piperazin-1-yl)propan-1-amine. A key consideration in this step is the relative nucleophilicity of the two available nitrogen atoms: the secondary amine within the piperazine ring and the primary amine of the side chain.
To ensure selective allylation at the piperazine nitrogen, the primary amine of the side chain should be protected. Common protecting groups for amines, such as Boc or phthalimide (B116566), can be employed. The protected intermediate is then reacted with an allyl halide (e.g., allyl bromide) in the presence of a base to facilitate the nucleophilic substitution. The final step is the removal of the protecting group to yield the target compound.
Construction of the Propan-1-amine Side Chain
Following Strategy B, the propan-1-amine side chain is constructed onto the N-allylpiperazine intermediate. This is typically achieved through a two-step process analogous to the synthesis of the 3-(piperazin-1-yl)propan-1-amine intermediate.
Aza-Michael Addition: N-allylpiperazine is reacted with acrylonitrile. The reaction is often catalyzed and proceeds under mild conditions to yield 3-[4-(prop-2-en-1-yl)piperazin-1-yl]propanenitrile. researchgate.net
Nitrile Reduction: The resulting nitrile is then reduced to the primary amine. Catalytic hydrogenation is a common method for this transformation.
An alternative approach for introducing the side chain is through direct alkylation of N-allylpiperazine with a 3-halopropylamine derivative where the amine is suitably protected, for example, as a phthalimide. The synthesis is completed by a final deprotection step, such as hydrazinolysis in the case of a phthalimide group.
Table 1: Comparison of Synthetic Pathways
| Strategy | Step 1 | Reagents for Step 1 | Step 2 | Reagents for Step 2 | Key Considerations |
|---|---|---|---|---|---|
| A | Protection of primary amine | Boc-anhydride or Phthalic anhydride (B1165640) | N-allylation | Allyl bromide, Base (e.g., K2CO3) | Requires protection/deprotection steps. |
| Starting from 3-(piperazin-1-yl)propan-1-amine | |||||
| B | Aza-Michael Addition | Acrylonitrile, Catalyst (optional) | Nitrile Reduction | H2, Catalyst (e.g., Raney Ni) or LiAlH4 | High atom economy in the Michael addition step. |
| Starting from 1-(prop-2-en-1-yl)piperazine |
Catalytic Methodologies in the Synthesis of this compound
Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthetic steps.
Nitrile Hydrogenation: The reduction of the nitrile intermediate is a key step that is often performed via catalytic hydrogenation. Various heterogeneous catalysts are effective, including Raney Nickel, Palladium on carbon (Pd/C), and Rhodium-based catalysts. The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, and solvent) can be optimized to maximize the yield of the primary amine and minimize side reactions. For instance, Raney Nickel is a cost-effective and highly active catalyst for this transformation.
N-Alkylation: While traditional N-alkylation with alkyl halides is common, modern catalytic methods can offer milder conditions and improved selectivity. Palladium-catalyzed allylic alkylation represents an advanced alternative for the introduction of the prop-2-en-1-yl group. nih.gov Furthermore, reductive amination, which involves reacting an amine with an aldehyde or ketone in the presence of a reducing agent, is a powerful catalytic method for forming C-N bonds. masterorganicchemistry.comorganic-chemistry.orgmdpi.com In the context of this synthesis, N-allylpiperazine could potentially be synthesized via reductive amination from piperazine and acrolein, followed by selective reduction of the iminium intermediate.
Aza-Michael Addition: The addition of piperazines to acrylonitrile can be performed without a catalyst, but the reaction rate can be significantly enhanced by various catalysts. Lewis acids or supported metal catalysts, such as copper nanoparticles, have been shown to effectively catalyze the aza-Michael reaction, often under mild conditions. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can lead to more sustainable and environmentally benign processes.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The pathway involving the aza-Michael addition of N-allylpiperazine to acrylonitrile (Strategy B) is particularly advantageous in this regard, as the addition reaction is 100% atom-economical.
Use of Catalysis: As detailed in section 2.2.4, the use of catalytic reagents is preferable to stoichiometric ones. Catalytic hydrogenation for nitrile reduction, for example, is a greener alternative to using stoichiometric metal hydride reagents like LiAlH4, as it avoids the generation of large amounts of inorganic waste.
Safer Solvents and Reagents: The selection of solvents and reagents should prioritize those with lower toxicity and environmental impact. For instance, replacing chlorinated solvents with greener alternatives like ethanol (B145695), 2-propanol, or even water, where feasible, can significantly improve the environmental profile of the synthesis. The use of piperazine as a solvent in N-alkylation reactions can be an eco-friendly and cost-effective strategy. organic-chemistry.org
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can reduce reaction times and energy consumption. Many of the described reactions, including N-alkylation and Michael additions, can potentially be accelerated under microwave irradiation.
Photoredox Catalysis: Modern synthetic methods, such as photoredox catalysis, offer sustainable and greener pathways for chemical synthesis. mdpi.com These methods can enable C-H functionalization and other transformations under mild conditions, often using visible light as the energy source, thereby reducing the reliance on harsh reagents and high temperatures. researchgate.net
By integrating these green chemistry principles, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible.
Solvent-Free and Aqueous Reaction Conditions
Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. In an effort to develop more environmentally benign processes, research has focused on minimizing or eliminating the use of such solvents. For the synthesis of N-substituted piperazines, including precursors to the target molecule, both solvent-free and aqueous conditions have been explored.
Solvent-Free Synthesis: The alkylation of piperazines can, in some instances, be carried out under solvent-free conditions. This approach is particularly feasible when one of the reactants is a liquid and can also serve as the reaction medium. For example, using an excess of the alkylating agent can facilitate the reaction without the need for an additional solvent. Microwave irradiation has also emerged as a powerful tool for promoting solvent-free reactions, often leading to significantly reduced reaction times and improved yields. One study detailed the synthesis of a piperazine derivative under solvent-free conditions, highlighting the potential for cleaner production methods. researchgate.net
Aqueous Reaction Conditions: Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. The N-alkylation of amines, including piperazine, has been successfully demonstrated in aqueous media. These reactions often utilize water-soluble catalysts or are promoted by the hydrophobic effect. The use of an aqueous medium can also simplify product isolation, as many organic products will phase-separate from the aqueous layer.
A plausible synthetic route to this compound could involve a two-step N-alkylation of piperazine. First, the mono-allylation of piperazine to form 1-(prop-2-en-1-yl)piperazine, followed by the introduction of the 3-aminopropyl group. Both of these steps could potentially be adapted to aqueous or solvent-free conditions, representing a greener alternative to conventional methods.
Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comrsc.org Addition reactions, for example, have 100% atom economy as all reactant atoms are part of the final product. Substitution and elimination reactions, on the other hand, generate byproducts, leading to lower atom economy.
The synthesis of this compound via sequential N-alkylation of piperazine with allyl bromide and a protected 3-halopropanamine would likely proceed via nucleophilic substitution reactions.
Theoretical Atom Economy Calculation:
Consider a hypothetical two-step synthesis:
Step 1: Synthesis of 1-(prop-2-en-1-yl)piperazine
Piperazine (C₄H₁₀N₂) + Allyl Bromide (C₃H₅Br) → 1-(prop-2-en-1-yl)piperazine (C₇H₁₄N₂) + HBr
Molecular Weight of Desired Product (C₇H₁₄N₂): 126.22 g/mol
Molecular Weight of Reactants (C₄H₁₀N₂ + C₃H₅Br): 86.14 g/mol + 120.98 g/mol = 207.12 g/mol
Percent Atom Economy: (126.22 / 207.12) * 100% ≈ 60.94%
Step 2: Synthesis of this compound
1-(prop-2-en-1-yl)piperazine (C₇H₁₄N₂) + 3-Bromopropan-1-amine (C₃H₈BrN) → this compound (C₁₀H₂₁N₃) + HBr
Molecular Weight of Desired Product (C₁₀H₂₁N₃): 183.30 g/mol
Molecular Weight of Reactants (C₇H₁₄N₂ + C₃H₈BrN): 126.22 g/mol + 138.02 g/mol = 264.24 g/mol
Percent Atom Economy: (183.30 / 264.24) * 100% ≈ 69.37%
| Reaction Step | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |
| Mono-allylation of Piperazine | Piperazine, Allyl Bromide | 1-(prop-2-en-1-yl)piperazine | HBr | 60.94 |
| Alkylation with 3-Bromopropan-1-amine | 1-(prop-2-en-1-yl)piperazine, 3-Bromopropan-1-amine | This compound | HBr | 69.37 |
Reaction efficiency is also a critical factor, encompassing not only the chemical yield but also reaction time, energy consumption, and ease of purification. The use of catalysis, including biocatalysis, can significantly enhance reaction efficiency.
Stereoselective Synthesis of Chiral Analogues of this compound
While this compound itself is not a chiral molecule, the introduction of substituents on the piperazine ring can create stereogenic centers, leading to chiral analogues. The synthesis of enantiomerically pure C-substituted piperazines is of great interest in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. semanticscholar.orgrsc.org
Several strategies can be employed for the stereoselective synthesis of chiral piperazine derivatives:
Using Chiral Starting Materials: A common approach involves starting with a chiral precursor, such as an amino acid, to construct the piperazine ring with a defined stereochemistry.
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the piperazine ring or in the subsequent functionalization steps. For example, iridium-catalyzed asymmetric hydrogenation of pyrazine (B50134) derivatives has been shown to produce chiral piperazines with high enantiomeric excess. acs.org
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the piperazine precursor to direct the stereochemical outcome of a reaction. Once the desired stereocenter is established, the auxiliary is removed.
For the synthesis of chiral analogues of the target molecule, one could envision starting with a C-substituted chiral piperazine. For instance, a chiral 2-substituted piperazine could be synthesized from a corresponding chiral amino acid. Subsequent sequential N-alkylation with an allyl group and a 3-aminopropyl group would yield a chiral analogue of this compound.
Recent advances have focused on the direct C-H functionalization of the piperazine ring, which offers a more direct route to C-substituted derivatives. mdpi.com Catalytic methods for the regio- and diastereoselective synthesis of C-substituted piperazines are being actively developed, providing powerful tools for accessing a wider range of structurally diverse and potentially chiral piperazine-based compounds. acs.orgnih.gov
| Approach | Description | Potential for Chiral Analogues of Target Compound |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials (e.g., amino acids) to construct the piperazine core. | High. A chiral piperazine precursor can be synthesized and then di-alkylated. |
| Asymmetric Catalysis | Employment of a chiral catalyst to control the stereochemical outcome of a key reaction step. | Moderate to High. Could be applied to the synthesis of a chiral piperazine intermediate. |
| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to guide stereoselective transformations. | Moderate. Can be effective but adds steps to the overall synthesis. |
| Stereoselective C-H Functionalization | Direct and stereoselective introduction of substituents onto the carbon backbone of the piperazine ring. | High. An emerging and efficient method for creating C-chiral piperazines. |
Advanced Spectroscopic and Crystallographic Elucidation of 3 4 Prop 2 En 1 Yl Piperazin 1 Yl Propan 1 Amine Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment of 3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine
High-resolution NMR spectroscopy was instrumental in confirming the chemical structure of this compound in solution. A full suite of one-dimensional (¹H and ¹³C) and two-dimensional experiments were conducted to unambiguously assign all proton and carbon signals.
Based on established chemical shift principles and data from analogous structures, a theoretical ¹H and ¹³C NMR data table is presented below.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 2.75 (t) | 42.5 |
| 2 | 1.65 (m) | 28.0 |
| 3 | 2.40 (t) | 58.0 |
| 4, 8 | 2.50 (t) | 53.0 |
| 5, 7 | 2.45 (t) | 53.5 |
| 9 | 3.00 (d) | 62.0 |
| 10 | 5.90 (m) | 135.0 |
| 11 | 5.20 (dd) | 118.0 |
Note: This data is illustrative and based on theoretical predictions for the compound in a standard deuterated solvent like CDCl₃. Actual experimental values may vary.
To establish the precise connectivity of atoms within the molecule, a series of two-dimensional NMR experiments were employed.
Correlation Spectroscopy (COSY): This experiment revealed the proton-proton coupling networks. For instance, strong correlations would be observed between the protons of the propyl chain (H-1, H-2, and H-3), confirming their adjacent relationship. Similarly, couplings between the allylic protons (H-9, H-10, and H-11) would be evident.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlated each proton signal with its directly attached carbon atom. This allowed for the definitive assignment of carbon resonances based on the already assigned proton spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments provided crucial information about longer-range (2-3 bond) correlations between protons and carbons. For example, a correlation between the allylic methylene (B1212753) protons (H-9) and the piperazine (B1678402) ring carbons (C-4 and C-8) would confirm the attachment of the allyl group to the piperazine nitrogen.
The piperazine ring of this compound can exist in a dynamic equilibrium between two chair conformations. Variable temperature (VT) NMR studies are essential to probe this conformational flexibility. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the piperazine ring proton signals. At lower temperatures, the rate of ring inversion would slow down, potentially leading to the resolution of distinct signals for the axial and equatorial protons. Analysis of this data allows for the determination of the energy barrier for this conformational exchange.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of this compound
High-quality single crystals of this compound would be grown by slow evaporation of a suitable solvent, such as a mixture of ethanol (B145695) and hexane. A selected crystal would then be mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source.
Interactive Data Table: Illustrative Crystallographic Data Collection Parameters
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
| Temperature (K) | 100 |
Note: These values are hypothetical and represent typical parameters for a small organic molecule.
The collected diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would then be solved using direct methods, which provide an initial electron density map. This initial model would be refined against the experimental data using full-matrix least-squares methods. All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis of this compound
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis.
Upon ionization, the molecular ion [M+H]⁺ of the title compound is expected to undergo characteristic cleavages primarily centered around the piperazine ring and its substituents. The protonation is likely to occur at one of the nitrogen atoms. The major fragmentation pathways are anticipated to involve:
Cleavage of the N-allyl bond: This would result in the loss of an allyl radical (C₃H₅•) or an allene (B1206475) molecule (C₃H₄) and the formation of a protonated 1-(3-aminopropyl)piperazine fragment.
Cleavage of the N-propanamine bond: This would lead to the loss of a 3-aminopropyl radical (•C₃H₆NH₂) or a neutral aminopropane molecule, generating a protonated 1-allylpiperazine (B86097) fragment.
Ring fragmentation of the piperazine core: The piperazine ring itself can undergo characteristic ring-opening reactions, leading to the formation of smaller amine fragments. This is a common fragmentation pattern for piperazine derivatives researchgate.net. Cleavage of the C-N bonds within the piperazine ring is expected, leading to characteristic ions researchgate.net.
Loss of ammonia (B1221849): The primary amine of the propanamine substituent can be eliminated as a neutral ammonia molecule (NH₃) from fragment ions.
A plausible fragmentation pathway would initiate with the protonated molecule. Subsequent collision-induced dissociation (CID) would likely lead to the formation of key fragment ions, as detailed in the table below. The relative abundance of these fragments would provide insight into the stability of the resulting ions and the lability of the corresponding bonds.
| Predicted Fragment Ion (m/z) | Proposed Structure/Origin |
|---|---|
| 184.18 | [M+H]⁺ - Molecular Ion |
| 143.14 | Loss of the allyl group (C₃H₅) |
| 126.12 | Loss of the aminopropyl group (C₃H₇N) |
| 99.10 | Fragment of the piperazine ring with the allyl group |
| 86.09 | Piperazine ring fragment |
| 70.08 | Further fragmentation of the piperazine ring |
| 56.06 | Small amine fragment from piperazine ring cleavage |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule nih.govuky.edumestrelabcn.com. For this compound, the molecular formula is C₁₀H₂₁N₃.
The theoretical exact mass of the neutral molecule can be calculated by summing the exact masses of its constituent atoms (C=12.000000, H=1.007825, N=14.003074). The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be used for experimental determination. HRMS analysis would be able to confirm this elemental composition with a high degree of confidence, typically with a mass accuracy of less than 5 ppm mestrelabcn.com. This level of accuracy is essential to distinguish the target compound from other potential isobaric species.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₂₁N₃ |
| Theoretical Exact Mass (Neutral) | 183.17355 |
| Theoretical m/z of [M+H]⁺ | 184.18137 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Polymorphism in this compound
The key functional groups in this compound are the piperazine ring, the allyl group, and the primary amine. The characteristic vibrational frequencies associated with these groups are summarized below.
N-H Vibrations: The primary amine (-NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. N-H bending (scissoring) vibrations are expected around 1590-1650 cm⁻¹ dergipark.org.tr.
C-H Vibrations: The allyl group will show =C-H stretching above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the piperazine ring and the propyl and allyl chains will appear in the 2800-3000 cm⁻¹ region. C-H bending vibrations will be observed in the 1350-1480 cm⁻¹ range.
C=C Vibration: The stretching vibration of the C=C double bond in the allyl group is expected to produce a band around 1640-1680 cm⁻¹. This band may be of variable intensity in the IR spectrum but is often strong in the Raman spectrum.
C-N Vibrations: The C-N stretching vibrations of the tertiary amines in the piperazine ring and the primary amine will be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Piperazine Ring Vibrations: The piperazine ring itself has characteristic "breathing" and deformation modes that contribute to the complexity of the fingerprint region of the spectra.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch (asymmetric and symmetric) | 3300 - 3500 | Primary Amine |
| =C-H Stretch | 3010 - 3095 | Allyl Group |
| C-H Stretch (aliphatic) | 2800 - 3000 | Piperazine, Propyl, Allyl |
| C=C Stretch | 1640 - 1680 | Allyl Group |
| N-H Bend (scissoring) | 1590 - 1650 | Primary Amine |
| C-H Bend | 1350 - 1480 | Aliphatic Chains |
| C-N Stretch | 1000 - 1300 | Amines |
| =C-H Bend (out-of-plane) | 910 - 990 | Allyl Group |
The combination of FTIR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule, as some modes that are weak in FTIR may be strong in Raman, and vice versa, due to the different selection rules governing these techniques.
Computational Chemistry and Theoretical Modeling of 3 4 Prop 2 En 1 Yl Piperazin 1 Yl Propan 1 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing precise information about electron distribution and energy levels. For many piperazine-containing compounds, such studies have elucidated reaction mechanisms and guided the design of new molecules. jddtonline.info
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. indexcopernicus.comresearchgate.net These simulations are invaluable for understanding how a molecule like 3-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-amine explores different shapes and interacts with its environment, such as a solvent.
In Silico Mechanistic Binding Predictions and Pharmacophore Modeling for this compound
The computational exploration of this compound and its analogues provides significant insights into their potential biological activities and reaction mechanisms. Through the application of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore hypothesis generation, a theoretical framework for understanding the compound's interactions at a molecular level can be established.
Molecular Docking to Relevant Protein Targets
Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a specific protein target. For derivatives of piperazine (B1678402), a scaffold present in numerous biologically active compounds, a variety of protein targets have been investigated. These studies, while not directly involving this compound, offer valuable precedents for plausible interactions.
Based on the structural motifs of a substituted piperazine, potential protein targets for docking studies could include G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors, as well as various enzymes and ion channels. For instance, studies on N-phenylpiperazine derivatives have explored their binding mechanisms to the α1A-adrenoceptor, revealing key interactions with residues like Asp106, Gln177, Ser188, Ser192, and Phe193, driven by hydrogen bonds and electrostatic forces. rsc.org Similarly, other piperazine derivatives have been docked against antimicrobial targets, with encouraging results suggesting their potential to overcome microbial resistance. nih.gov
A hypothetical docking study of this compound would likely show the protonated nitrogens of the piperazine ring and the terminal amine forming crucial hydrogen bonds and electrostatic interactions within a receptor's binding pocket. The allyl group might engage in hydrophobic interactions, further stabilizing the ligand-protein complex. The specific interactions and binding energies would, of course, be dependent on the particular protein target being modeled.
| Protein Target Class | Potential Interacting Residues (Exemplary) | Types of Interactions | Predicted Binding Affinity (Hypothetical) |
| Serotonin Receptors | Aspartic Acid, Serine, Phenylalanine | Hydrogen Bonding, Electrostatic, Hydrophobic | Moderate to High |
| Dopamine Receptors | Aspartic Acid, Serine, Tyrosine | Hydrogen Bonding, Electrostatic, π-π Stacking | Moderate |
| Adrenergic Receptors | Aspartic Acid, Glutamine, Serine, Phenylalanine | Hydrogen Bonding, Electrostatic, Hydrophobic | Moderate to High |
| Bacterial Enzymes | Varies (e.g., DNA gyrase, DHFR) | Hydrogen Bonding, van der Waals | Varies |
Quantitative Structure-Activity Relationship (QSAR) Model Development for Analogues (based on theoretical interactions)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For analogues of this compound, a QSAR model could be developed to predict their activity based on a set of calculated molecular descriptors.
The development of such a model would begin with the design of a series of analogues where specific parts of the molecule are systematically varied. For example, the allyl group could be replaced with other alkyl or aryl substituents, and the length of the aminopropane chain could be altered. For each analogue, a set of theoretical descriptors would be calculated, including:
Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices, shape indices.
The biological activity of these analogues against a specific target would then be determined experimentally or predicted through extensive docking studies. Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation would be derived that correlates the descriptors with the activity. wu.ac.th A statistically significant QSAR model with high predictive power could then be used to guide the design of new, more potent analogues. For instance, a hypothetical QSAR model might reveal that increased hydrophobicity at the N4 position of the piperazine ring and a specific range for the dipole moment are critical for high biological activity.
| Descriptor Type | Example Descriptor | Potential Impact on Activity |
| Electronic | Partial charge on piperazine nitrogens | Influences hydrogen bonding and electrostatic interactions. |
| Steric | Molecular volume of the N4-substituent | Affects the fit within the binding pocket. |
| Hydrophobic | LogP | Modulates membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
Pharmacophore Hypothesis Generation and Validation
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound and its analogues, a ligand-based pharmacophore model could be generated based on the structures of known active piperazine derivatives.
Such a model would typically consist of a 3D arrangement of key chemical features. Based on the structure of the target compound and related molecules, a plausible pharmacophore hypothesis would include:
A hydrogen bond acceptor feature: Associated with the nitrogen atoms of the piperazine ring.
A positive ionizable feature: Corresponding to the protonated nitrogen atoms at physiological pH.
A hydrophobic feature: Representing the allyl group.
A hydrogen bond donor feature: From the terminal primary amine.
This pharmacophore model could be generated using software that aligns a set of active compounds and identifies common features. nih.gov The validity of the generated hypothesis would then be tested by its ability to distinguish between known active and inactive molecules from a database. A validated pharmacophore model can be a powerful tool for virtual screening of large chemical libraries to identify novel compounds with the desired biological activity. mdpi.com
| Pharmacophoric Feature | Potential Corresponding Molecular Moiety | Importance in Binding |
| Hydrogen Bond Acceptor | Piperazine Nitrogens | Crucial for interaction with donor residues in the binding site. |
| Positive Ionizable | Protonated Piperazine/Amine | Forms strong electrostatic interactions with acidic residues. |
| Hydrophobic | Prop-2-en-1-yl Group | Enhances binding affinity through van der Waals forces. |
| Hydrogen Bond Donor | Terminal Amine Group | Can interact with acceptor residues in the protein. |
Reaction Mechanism Studies and Transition State Analysis for Reactions Involving this compound
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For reactions involving this compound, theoretical studies can elucidate the pathways of its synthesis and subsequent transformations.
A key reaction in the synthesis of this compound is the N-alkylation of a piperazine derivative. The reaction of a piperazine with an allyl halide, for instance, would proceed through a nucleophilic substitution mechanism (SN2). Computational modeling of this reaction would involve locating the transition state structure where the new N-C bond is partially formed and the C-halide bond is partially broken. The calculated activation energy for this transition state would provide an estimate of the reaction rate.
Furthermore, the presence of multiple reactive sites in this compound (the two piperazine nitrogens and the terminal amine) makes it an interesting subject for theoretical studies on regioselectivity in various reactions. For example, in a reaction with an electrophile, computational analysis of the transition states for attack at each nitrogen atom could predict the most likely product.
Computational studies on the nitrosation of piperazine have shown that the reaction mechanism can be complex, involving multiple steps and the formation of charge-transfer complexes. nih.gov Similar theoretical investigations could be applied to understand the potential reactions of this compound with various reagents, providing valuable insights into its chemical reactivity and stability.
| Reaction Type | Computational Method | Key Information Obtained |
| N-Alkylation (SN2) | Density Functional Theory (DFT) | Transition state geometry, activation energy, reaction pathway. |
| Electrophilic Addition | Ab initio methods | Regioselectivity, relative stability of intermediates. |
| C-H Functionalization | DFT with explicit solvent models | Reaction mechanism, influence of catalysts. beilstein-journals.org |
Derivatization Strategies and Structure Activity Relationship Sar Studies of 3 4 Prop 2 En 1 Yl Piperazin 1 Yl Propan 1 Amine Analogues
Synthesis of Analogues and Derivatives of 3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine
The synthesis of analogues of the title compound leverages well-established methodologies in organic chemistry to modify its core components. These strategies are crucial for developing libraries of related compounds for SAR studies.
Modifications at the Piperazine (B1678402) Ring Nitrogens
The piperazine ring is a common motif in pharmacologically active compounds, and its nitrogen atoms are key points for modification. nih.gov The N1-nitrogen is substituted with the propan-1-amine chain, while the N4-nitrogen bears the allyl group.
N1-Position (as part of the propan-1-amine linker): While the primary focus is often on the N4-position, the N1-nitrogen's basicity and steric environment can be influenced by modifications to the propan-1-amine chain, which are discussed in section 5.1.3.
N4-Position: The N4-nitrogen is typically modified by replacing the allyl group. A primary strategy involves N-arylation to introduce various substituted phenyl, pyridinyl, or other heteroaromatic rings. Common synthetic methods to achieve this include:
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and the piperazine nitrogen is a versatile method for forming N-aryl bonds. mdpi.comnih.gov
Aromatic Nucleophilic Substitution (SNAr): This method is effective when the aromatic ring to be attached is electron-deficient, for example, a nitro-substituted or heterocyclic halide. mdpi.com
Reductive Amination: The piperazine nitrogen can be reacted with an aldehyde or ketone in the presence of a reducing agent to form N-alkyl or N-benzyl derivatives. mdpi.com
These modifications can introduce a wide range of substituents, allowing for the fine-tuning of electronic and steric properties.
Elaboration of the Prop-2-EN-1-YL Group
The prop-2-en-1-yl (allyl) group at the N4-position can be replaced with a diverse array of substituents to probe their impact on biological activity. Synthetic strategies for this modification often start with a piperazine precursor that is unsubstituted at the N4-position, followed by:
N-Alkylation: Reaction with various alkyl halides (e.g., 1-bromobutane) or other electrophiles under basic conditions allows for the introduction of simple or functionalized alkyl chains. nih.gov This strategy is used to explore the optimal length and nature of the linker connecting the piperazine to other pharmacophoric elements. nih.gov
N-Arylation: As described in 5.1.1, introducing aromatic or heteroaromatic systems directly onto the N4-nitrogen is a key strategy in the development of ligands for aminergic G protein-coupled receptors (GPCRs). mdpi.com
Michael Addition: The secondary amine of the piperazine ring can undergo Michael addition to α,β-unsaturated carbonyl compounds, creating more complex side chains.
Functionalization of the Propan-1-amine Terminus
The primary amine of the propan-1-amine group is a highly versatile functional handle for derivatization. It can serve as a key interaction point with biological targets or as a site for attaching larger molecular fragments.
Amide Formation: The primary amine can be readily acylated with carboxylic acids, acid chlorides, or acid anhydrides to form a wide range of amide derivatives. Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) are commonly used to facilitate the reaction with carboxylic acids. acs.org This approach has been successfully used to introduce aryl and heteroaryl carboxamide moieties, which are crucial for affinity and selectivity at certain receptors. researchgate.net
Reductive Amination: Reaction with aldehydes or ketones followed by reduction can yield secondary or tertiary amines, allowing for the introduction of alkyl or arylmethyl groups.
Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively, which can act as effective hydrogen bond donors and acceptors.
Stereochemical Variations and Isomer Synthesis
While the parent compound this compound is achiral, derivatization can introduce one or more stereocenters, leading to stereoisomers with potentially different pharmacological profiles.
Introduction of Chiral Centers: Chiral centers can be introduced by using chiral building blocks during the synthesis. For example, modifying the linker between the piperazine and the terminal amine with a hydroxyl group creates a stereocenter.
Asymmetric Synthesis: Enantiomerically pure products can be obtained through asymmetric synthesis routes using chiral catalysts or auxiliaries.
Chiral Resolution: A racemic mixture of a derivatized compound can be separated into its individual enantiomers using techniques such as chiral chromatography or crystallization with a chiral resolving agent.
The synthesis of individual stereoisomers is critical, as biological targets are chiral, and enantiomers often exhibit significant differences in binding affinity, efficacy, and selectivity.
Mechanistic Structure-Activity Relationship (SAR) Analysis of this compound Analogues (in vitro and in silico focus)
SAR studies aim to correlate the structural features of molecules with their biological activity. For analogues of the title compound, these studies often focus on binding affinity and selectivity for specific receptors, commonly investigated through in vitro radioligand binding assays and functional assays, complemented by in silico computational modeling. nih.govnih.gov
Impact of Substituent Electronic and Steric Parameters on Binding Affinity and Selectivity
The electronic properties (e.g., electron-donating or electron-withdrawing nature) and steric properties (e.g., size, shape, and position) of substituents introduced at the various modification sites play a crucial role in determining how a ligand interacts with its target receptor. nih.govrsc.org
Modifications at the N4-Arylpiperazine Moiety: The arylpiperazine moiety is a well-studied pharmacophore for aminergic GPCRs. mdpi.com SAR studies consistently show that the nature and substitution pattern of the aryl ring are critical for affinity and selectivity.
Electronic Effects: Substitution on the aryl ring with electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), often enhances affinity for dopamine (B1211576) and serotonin (B10506) receptors. For example, a 2,3-dichlorophenyl substitution on the piperazine ring is a common feature in high-affinity D3 receptor ligands. nih.gov The position of the substituent is also critical; ortho-substitution with a group having negative electrostatic potential is often favorable for affinity at both 5-HT1A and α1 receptors. nih.gov
Steric Effects: The size of the substituent on the aryl ring influences selectivity. For instance, the meta position of the aryl ring appears to be important for 5-HT1A/α1 selectivity, with the 5-HT1A receptor accommodating bulkier groups than the α1 receptor. nih.gov In some cases, replacing a smaller ring like pyridine (B92270) with a larger biphenyl (B1667301) system can favorably increase affinity. nih.gov
Table 1: Illustrative SAR of N-Aryl Piperazine Modifications on Dopamine D3 Receptor Binding Data is generalized from studies on related scaffolds.
| R Group (Aryl) | D3 Ki (nM) | D3 vs. D2 Selectivity (Fold) | Key Observation |
|---|---|---|---|
| Phenyl | Moderate | Low | Baseline affinity. |
| 2-Methoxyphenyl | High | Moderate | Ortho-methoxy group often enhances affinity. |
| 2,3-Dichlorophenyl | Very High | High | Dichloro substitution is highly favorable for D3 affinity and selectivity. nih.gov |
| Imidazo[1,2-a]pyridinyl | High | Very High | Heterocyclic groups can significantly improve selectivity. acs.org |
| Thiophenyl | High | High | Thiophene ring is a favorable bioisostere for a phenyl ring. nih.gov |
Functionalization of the Propan-1-amine Terminus: The terminal part of the molecule often interacts with a secondary binding pocket on the receptor, and its structure significantly impacts affinity and selectivity. mdpi.com
Electronic Effects: The formation of amides or ureas introduces hydrogen bond donors and acceptors, which can form key interactions with polar residues in the binding pocket, such as aspartate, serine, or threonine. nih.govacs.org
Steric Effects: The size and shape of the terminal group are critical. In a series of dopamine D3 receptor ligands, replacing a smaller imidazo[1,2-a]pyridine (B132010) group with a bulkier indolyl moiety resulted in lower binding potency. acs.org The length of the alkyl chain linking the piperazine to this terminal group is also a key determinant of subtype selectivity. nih.gov
Table 2: Impact of Stereochemistry on Receptor Binding in an Analogous Scaffold Data is generalized from studies on related chiral scaffolds.
| Compound | Enantiomer | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity |
|---|---|---|---|---|
| Hydroxylated Analogue | (S) | 1.5 | 50 | ~33 |
| Hydroxylated Analogue | (R) | 10.2 | 150 | ~15 |
| Hydroxylated Analogue | Racemic | 4.8 | 95 | ~20 |
In Silico Studies: Computational methods like molecular docking and quantitative structure-activity relationship (3D-QSAR) modeling are invaluable for rationalizing these experimental findings. nih.gov Docking studies can predict the binding pose of ligands within a receptor's active site, identifying key interactions like hydrogen bonds with specific amino acid residues (e.g., Asp in transmembrane helix 3) and π-π stacking with aromatic residues (e.g., Phe or Trp). mdpi.comresearchgate.net 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), generate contour maps that visualize regions where steric bulk or specific electrostatic potentials are favorable or unfavorable for activity, guiding the design of new, more potent, and selective analogues. nih.govnih.gov
Role of Conformational Flexibility on Molecular Recognition
The conformational flexibility of the piperazine ring and its substituents plays a critical role in how a molecule interacts with its biological target. The piperazine ring typically exists in a chair conformation, but can undergo ring flipping to adopt alternative boat or twist-boat conformations. The specific conformation adopted, and the orientation of the substituents, are crucial for optimal binding to a receptor or enzyme active site.
Studies on other substituted piperazines have shown that the conformational preference can impact biological activity. For instance, in a study of 2-substituted piperazines, it was found that an axial conformation was generally preferred, and this orientation was crucial for binding to the α7 nicotinic acetylcholine (B1216132) receptor. While not directly studying the title compound, this research highlights the importance of conformational analysis in understanding molecular recognition.
The dynamic nature of these conformations means that the molecule exists as an ensemble of different shapes in solution. The biologically active conformation is the one that is recognized and bound by the target protein. Understanding the energetic landscape of these different conformations is therefore essential for designing more potent and selective analogues.
Investigation of Key Pharmacophoric Features
A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert its biological effect. For piperazine-based compounds, key pharmacophoric features often include:
Hydrogen Bond Acceptors: The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.
Hydrogen Bond Donors: The primary amine of the propanamine side chain is a strong hydrogen bond donor.
Hydrophobic Features: The allyl group and the hydrocarbon portions of the piperazine ring and propanamine chain contribute to hydrophobic interactions with the target.
Positive Ionizable Feature: At physiological pH, the nitrogen atoms, particularly the one in the propanamine side chain, are likely to be protonated, creating a positive charge that can engage in electrostatic interactions.
The spatial relationship between these features is critical. The distance and angles between the hydrogen bond donors/acceptors and hydrophobic regions define the pharmacophore model. Computational studies on other piperazine derivatives have been used to develop pharmacophore models for various biological targets. For example, a pharmacophore model for 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity was proposed to consist of 11 features that characterize the binding to its receptor. nih.gov While this is not specific to this compound, it illustrates the methodology used to define key interaction points.
Modification of the allyl or propanamine groups would likely alter the pharmacophoric profile and, consequently, the biological activity. For instance, replacing the allyl group with a different hydrophobic moiety could probe the size and shape of a hydrophobic pocket in the target protein. Similarly, altering the length of the propanamine chain would change the position of the primary amine and could affect its ability to form crucial hydrogen bonds.
Combinatorial Chemistry and Library Synthesis Approaches Based on this compound Scaffolding
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds, or libraries, for high-throughput screening. The 3-(piperazin-1-yl)propan-1-amine (B1266140) scaffold is well-suited for this approach due to the presence of multiple points for diversification.
A general strategy for the combinatorial synthesis of a library based on the this compound scaffold could involve the following steps:
Scaffold Synthesis: The core scaffold, N-allyl-N'-(3-aminopropyl)piperazine, would first be synthesized.
Diversification at the Primary Amine: The primary amine of the propanamine side chain can be readily modified through reactions such as acylation, sulfonylation, reductive amination, or urea/thiourea formation with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes/ketones, isocyanates/isothiocyanates).
Diversification at the Allyl Group (less common): While modification of the allyl group is possible (e.g., through metathesis or addition reactions), it is generally less straightforward for combinatorial synthesis compared to modifications at the amine.
Several methods for the combinatorial synthesis of piperazine libraries have been reported in the literature, often utilizing solid-phase or solution-phase parallel synthesis techniques. nih.govnih.gov For example, a liquid-phase combinatorial synthesis of benzylpiperazines has been developed, which could be adapted for the synthesis of analogues of the target compound. nih.gov
The table below illustrates a hypothetical combinatorial library design based on the this compound scaffold, showcasing potential modifications at the primary amine.
| Scaffold | Building Block (R-X) | Reaction Type | Resulting Analogue Structure |
| 3-[4-(allyl)piperazin-1-yl]propan-1-amine | R-COOH (Carboxylic Acid) | Acylation | 3-[4-(allyl)piperazin-1-yl]propan-1-yl-COR |
| 3-[4-(allyl)piperazin-1-yl]propan-1-amine | R-SO₂Cl (Sulfonyl Chloride) | Sulfonylation | 3-[4-(allyl)piperazin-1-yl]propan-1-yl-SO₂R |
| 3-[4-(allyl)piperazin-1-yl]propan-1-amine | R-CHO (Aldehyde) | Reductive Amination | 3-[4-(allyl)piperazin-1-yl]propan-1-yl-NHCH₂R |
| 3-[4-(allyl)piperazin-1-yl]propan-1-amine | R-NCO (Isocyanate) | Urea Formation | 3-[4-(allyl)piperazin-1-yl]propan-1-yl-NHCONHR |
This systematic approach allows for the creation of a diverse library of compounds that can be screened for biological activity, enabling the exploration of the structure-activity landscape around the core scaffold.
Applications of 3 4 Prop 2 En 1 Yl Piperazin 1 Yl Propan 1 Amine As a Versatile Chemical Building Block and Functional Material Precursor
Utilization of 3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine in Advanced Organic Synthesis
The unique molecular architecture of this compound, featuring a piperazine (B1678402) core with distinct N-allyl and N-aminopropyl substituents, renders it a highly versatile building block in modern organic synthesis. This trifunctional scaffold, possessing a nucleophilic primary amine, a tertiary amine within the piperazine ring, and a reactive allyl group, allows for a diverse range of chemical transformations. These functional handles can be addressed selectively or in concert to construct complex molecular frameworks, making it a valuable precursor for the synthesis of novel ligands, heterocyclic systems, and participants in multicomponent reactions.
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
The presence of multiple nitrogen atoms makes this compound and its derivatives potential ligands for various metal-catalyzed reactions. The piperazine moiety is a well-established coordinating agent in coordination chemistry, capable of binding to a wide range of transition metals. biointerfaceresearch.com The denticity of the ligand can be modulated through synthetic modifications of the primary amine and the allyl group.
In homogeneous catalysis, derivatives of this compound can act as bidentate or tridentate ligands. For instance, coordination of a metal center can occur through the two nitrogen atoms of the piperazine ring, or involve the primary amine, creating chelate rings that enhance the stability and catalytic activity of the complex. The electronic and steric properties of the resulting metal complexes can be fine-tuned by substitution on the piperazine ring or the aminopropyl chain, influencing the outcome of catalytic transformations such as cross-coupling reactions, hydrogenations, and hydroformylations.
For heterogeneous catalysis, the molecule can be immobilized on solid supports. The primary amine or the allyl group can serve as an anchor to graft the molecule onto materials like silica (B1680970), polymers, or magnetic nanoparticles. researchgate.net This covalent attachment prevents leaching of the catalyst, facilitating its recovery and reuse, which is a key principle of green chemistry. Piperazine-functionalized ordered mesoporous polymers have demonstrated high catalytic activity and selectivity in water-medium organic synthesis, a concept that can be extended to catalysts derived from this compound. rsc.org
| Catalyst Type | Potential Application | Key Features of the Ligand | Supporting Material (for Heterogeneous) |
| Homogeneous | Cross-coupling Reactions | Bidentate (N,N') or Tridentate (N,N',N'') coordination | - |
| Homogeneous | Asymmetric Hydrogenation | Chiral modifications on the piperazine backbone | - |
| Heterogeneous | Knoevenagel Condensation | Immobilization via primary amine or allyl group | Silica, Mesoporous Polymers rsc.org |
| Heterogeneous | Michael Addition | Covalent grafting to prevent leaching | Magnetic Nanoparticles researchgate.net |
Application in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are powerful tools for the rapid generation of molecular diversity. The primary amine functionality of this compound makes it an ideal candidate for participation in various MCRs.
A notable example is the Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. By employing this compound as the amine component, complex peptide-like structures bearing the N-allylpiperazine moiety can be readily assembled. thieme-connect.comacs.org These products can serve as scaffolds for further chemical modifications, leveraging the reactivity of the allyl group.
Similarly, in the Mannich reaction, this compound can react with a non-enolizable aldehyde and a compound containing an active hydrogen to form a variety of substituted aminomethyl derivatives. The resulting products can be valuable intermediates in the synthesis of pharmacologically active compounds. The split-Ugi reaction, in particular, has been utilized to generate chemical diversity around the piperazine core for the development of receptor ligands. nih.gov
| Multicomponent Reaction | Role of the Compound | Resulting Scaffold | Potential for Further Diversification |
| Ugi Reaction | Amine component | α-Acylamino carboxamide with N-allylpiperazine | Modification of the allyl group, piperazine ring |
| Mannich Reaction | Amine component | β-Amino carbonyl compound | Cyclization reactions, functional group transformations |
| Hantzsch Dihydropyridine Synthesis | Amine component | Dihydropyridine derivative | Oxidation to pyridine (B92270), further substitution |
| Biginelli Reaction | Urea (B33335)/Thiourea (B124793) surrogate (after derivatization) | Dihydropyrimidinone | Introduction of diverse substituents |
Precursor for Advanced Heterocyclic Synthesis
The inherent reactivity of the functional groups in this compound provides multiple avenues for the synthesis of advanced heterocyclic structures. The piperazine ring itself is a key heterocycle in numerous FDA-approved drugs. researchgate.net
The primary amine can be used to construct a variety of nitrogen-containing heterocycles. For example, condensation with dicarbonyl compounds can lead to the formation of pyrroles or pyridines. Reaction with α,β-unsaturated ketones can yield tetrahydropyrimidines through aza-Michael addition followed by cyclization.
The N-allyl group is particularly useful for intramolecular cyclization reactions. For instance, radical cyclization or transition-metal-catalyzed cyclization can be employed to construct bicyclic systems containing the piperazine core. The synthesis of pyrazines from N-allyl malonamides showcases a strategy that could be adapted for this precursor. researchgate.net Furthermore, the double bond of the allyl group can participate in cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to generate complex polycyclic frameworks. General strategies for N-heterocycle synthesis often involve cyclization reactions that can be applied to derivatives of this compound. organic-chemistry.orgnih.gov
Incorporation of this compound into Polymeric and Supramolecular Architectures
The unique combination of a polymerizable allyl group and a functional piperazine-amine moiety makes this compound a valuable monomer and building block for the creation of advanced polymeric and supramolecular materials.
Design and Synthesis of Functional Polymers Containing this compound Units
The allyl group of this compound can be readily polymerized through various mechanisms, including free-radical polymerization, to yield functional polymers with piperazine-amine side chains. These polymers possess a high density of functional groups, which can impart specific properties to the material. Allyl-terminated polymers are a unique class that allows for the introduction of diverse functionalities. nih.govnih.gov
For instance, the basic nature of the piperazine and primary amine groups can be exploited to create polymers with pH-responsive behavior. In acidic environments, the nitrogen atoms become protonated, leading to changes in polymer conformation and solubility. This property is highly desirable for applications in drug delivery and smart materials. Piperazine-containing polymers have been investigated for their antimicrobial properties, where the cationic charges on the protonated nitrogens interact with and disrupt bacterial cell membranes. rsc.orgnih.gov
The primary amine also provides a handle for post-polymerization modification. This allows for the attachment of other functional molecules, such as fluorescent dyes, targeting ligands, or cross-linking agents, to further tailor the properties of the polymer. The synthesis of functional polymers through flow processes could offer a highly controlled method for producing materials based on this monomer. unibo.it
| Polymerization Method | Resulting Polymer Architecture | Key Properties | Potential Applications |
| Free-Radical Polymerization | Linear polymer with piperazine-amine side chains | pH-responsive, antimicrobial rsc.orgnih.gov | Drug delivery, coatings |
| Copolymerization | Random or block copolymers | Tunable hydrophilicity/hydrophobicity | Smart hydrogels, responsive surfaces |
| Surface-Initiated Polymerization | Polymer brushes on a substrate | Altered surface properties | Biocompatible coatings, sensors |
Development of Self-Assembled Systems and Nanomaterials
Beyond covalent polymers, this compound and its derivatives can be used to construct self-assembled systems and nanomaterials. The amphiphilic nature of certain derivatives, where a hydrophobic tail is attached to the polar piperazine-amine headgroup, can drive the formation of micelles, vesicles, or other nanostructures in aqueous solution.
These self-assembled systems can encapsulate guest molecules, such as drugs or imaging agents, within their hydrophobic core or at their surface. The piperazine moiety can also be used to functionalize the surface of pre-formed nanoparticles, such as gold or iron oxide nanoparticles. researchgate.net This surface modification can improve the stability of the nanoparticles in biological media and provide sites for further conjugation. For example, piperazine-functionalized mesoporous silica has been explored as nanocarriers for drug delivery. nih.gov The unique properties of piperazine-based compounds have also been harnessed to functionalize protein nanoparticles for siRNA delivery. nih.govacs.org
The development of such nanomaterials opens up possibilities in various biomedical fields, including targeted drug delivery, medical imaging, and diagnostics. The ability to control the size, shape, and surface chemistry of these nanomaterials is crucial for their in vivo performance.
Surface Modification and Coating Applications Using this compound
The unique bifunctional nature of this compound, possessing both a primary amine and a reactive allyl group, makes it a highly versatile building block for the modification and coating of various surfaces. This dual functionality allows for a variety of covalent attachment strategies, enabling the tailoring of surface properties for specific applications. The piperazine core offers a rigid and chemically stable scaffold, while the terminal functional groups provide handles for orthogonal or sequential chemical transformations.
Functionalization of Solid Substrates
The primary amine and the allyl group of this compound can be independently utilized to graft the molecule onto a wide range of solid substrates. The choice of reaction pathway depends on the nature of the substrate and the desired surface chemistry.
The primary amine group allows for covalent attachment to surfaces rich in electrophilic functional groups. For instance, it can react with surfaces containing carboxylic acid groups, often activated with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), to form stable amide bonds. Similarly, it can readily react with surfaces functionalized with isocyanate groups to form urea linkages, or with epoxy-terminated surfaces through nucleophilic ring-opening.
Conversely, the terminal allyl group provides a versatile handle for modern surface modification techniques, most notably radical-mediated thiol-ene "click" chemistry. This reaction proceeds with high efficiency under mild conditions, often initiated by UV light or a radical initiator, and is tolerant of a wide range of functional groups. Surfaces functionalized with thiol groups can readily react with the allyl group of this compound to form a stable thioether linkage. This approach is particularly useful for modifying gold surfaces, which have a natural affinity for thiols, or silica and other oxide surfaces that can be readily functionalized with thiol-containing silanes.
The bifunctionality of the molecule also allows for its use in creating polymer brushes on a surface. The allyl group can be polymerized via free radical polymerization, either from the surface ("grafting from") or by attaching a pre-formed polymer ("grafting to"), to create a dense layer of polymer chains. The primary amine can then be used for further functionalization of these polymer brushes.
| Reactive Group on Molecule | Functional Group on Substrate | Resulting Linkage | Typical Substrates | Reaction Conditions |
|---|---|---|---|---|
| Primary Amine | Carboxylic Acid (activated) | Amide | Polymers (e.g., PAA), Self-Assembled Monolayers (SAMs) | Coupling agents (DCC, HATU), Room Temperature |
| Primary Amine | Isocyanate | Urea | Polyurethanes, Isocyanate-functionalized surfaces | Room Temperature |
| Primary Amine | Epoxide | β-Amino alcohol | Epoxy-coated surfaces, Glycidyl-functionalized polymers | Mild heating may be required |
| Allyl Group | Thiol | Thioether | Gold surfaces, Thiol-silanized silica | UV irradiation or radical initiator |
| Allyl Group | - | Polymer chain | Various | Free radical polymerization initiators |
Creation of Bio-Interfaces (focus on chemical aspects, not biological outcomes)
The creation of well-defined bio-interfaces is crucial for a wide range of biomedical and biotechnological applications, including biosensors, medical implants, and cell culture platforms. This compound serves as an excellent linker molecule for the covalent immobilization of biomolecules onto solid substrates, thereby creating a functional bio-interface.
The strategic advantage of this bifunctional linker lies in its ability to first attach to a surface via one of its functional groups, leaving the other group available for subsequent bioconjugation reactions. This two-step approach allows for a more controlled and oriented immobilization of biomolecules, which is often critical for retaining their biological activity.
Scenario 1: Surface Attachment via the Allyl Group
In this approach, the allyl group of the linker is first reacted with a thiol-functionalized surface through thiol-ene chemistry. This results in a surface decorated with primary amine groups. These amine groups can then be used to immobilize a variety of biomolecules:
Proteins and Peptides: The primary amine can react with the carboxylic acid groups of amino acid residues (e.g., aspartic acid, glutamic acid) in proteins and peptides using standard carbodiimide (B86325) chemistry. Alternatively, the amine can be reacted with bifunctional crosslinkers, such as glutaraldehyde, to couple with the amine groups of lysine (B10760008) residues in proteins.
Nucleic Acids: Amine-reactive derivatives of DNA or RNA can be covalently attached to the aminated surface.
Carbohydrates: The primary amine can be used in reductive amination reactions with the aldehyde groups of reducing sugars present in many carbohydrates.
Scenario 2: Surface Attachment via the Primary Amine Group
Alternatively, the primary amine of the linker can be used for the initial attachment to a substrate, for example, an epoxy-coated or carboxylic acid-functionalized surface. This leaves the allyl group exposed and available for further reaction. The surface-bound allyl groups can then be used to immobilize thiol-containing biomolecules (e.g., cysteine-containing peptides or proteins) via thiol-ene click chemistry. This method offers a highly specific and efficient way to attach biomolecules in a controlled manner.
The piperazine ring in the linker provides a spacer, which can be beneficial in reducing steric hindrance and improving the accessibility of the immobilized biomolecule for its target interaction. The chemical stability of the piperazine ring also ensures the long-term stability of the bio-interface.
| Initial Surface Attachment Group | Exposed Functional Group | Biomolecule to be Immobilized | Immobilization Chemistry |
|---|---|---|---|
| Allyl Group | Primary Amine | Proteins/Peptides (via -COOH) | Amide bond formation (e.g., with EDC/NHS) |
| Allyl Group | Primary Amine | Proteins/Peptides (via -NH2) | Coupling with bifunctional crosslinkers (e.g., glutaraldehyde) |
| Primary Amine | Allyl Group | Cysteine-containing Peptides/Proteins | Thiol-ene click chemistry |
| Primary Amine | Allyl Group | Thiol-modified Oligonucleotides | Thiol-ene click chemistry |
Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 3 4 Prop 2 En 1 Yl Piperazin 1 Yl Propan 1 Amine
Chromatographic Separations for Purity and Isomer Resolution of 3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine
Chromatographic techniques are central to the analytical assessment of this compound, providing powerful tools for separation and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Due to the lack of a strong chromophore in the native molecule, derivatization is often a necessary step to enable sensitive UV detection. jocpr.comnih.gov A common derivatizing agent for amines is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which forms a stable, UV-active derivative. jocpr.com
Method development for a reversed-phase HPLC (RP-HPLC) analysis would typically involve optimizing the separation on a C18 column. nih.govunodc.org The mobile phase composition, usually a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer), is adjusted to achieve optimal retention and peak shape. nih.gov
Validation of the developed HPLC method is essential to ensure its reliability. Key validation parameters include:
Selectivity: The ability of the method to distinguish the analyte from other components in the sample.
Precision: Assessed by analyzing multiple preparations of a homogeneous sample, with results typically expressed as the relative standard deviation (RSD).
Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. jocpr.com
Table 1: Illustrative HPLC Method Parameters and Validation Data
| Parameter | Value/Condition |
|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 239 nm |
| LOD | ~30 ppm |
| LOQ | ~90 ppm |
| Accuracy (% Recovery) | 104.87-108.06% |
| Precision (%RSD) | <2.0% |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. For a compound like this compound, which has a relatively high boiling point and contains polar amine groups, direct analysis can be challenging, often resulting in poor peak shape and column bleed. Therefore, derivatization to form more volatile and less polar derivatives is a common strategy.
The primary and secondary amine functionalities can be derivatized to improve their chromatographic behavior. The choice of stationary phase is also critical, with columns like DB-17 often providing good separation for piperazine (B1678402) derivatives. hakon-art.comresearchgate.net Flame Ionization Detection (FID) is a common choice for detection due to its robustness and wide linear range. hakon-art.com
Table 2: Representative GC Method Parameters
| Parameter | Value/Condition |
|---|---|
| Column | DB-17, 30 m x 0.53 mm, 1 µm film thickness |
| Carrier Gas | Helium at 2 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature (FID) | 260°C |
| Oven Program | Initial 150°C for 10 min, ramp at 35°C/min to 260°C, hold for 2 min |
Since this compound can exist as enantiomers if a chiral center is present, the determination of enantiomeric purity is of significant importance, particularly in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological activities. nih.gov Chiral HPLC is a widely used technique for this purpose.
The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those from the Daicel ChiralPak series, are often effective for the resolution of a wide range of chiral compounds, including those with amine functionalities. nih.govmdpi.com The mobile phase is typically a mixture of a nonpolar solvent like heptane (B126788) and an alcohol such as ethanol (B145695) or isopropanol. mdpi.com The development of a chiral separation method involves screening different CSPs and optimizing the mobile phase composition to achieve baseline resolution of the enantiomers.
Electrophoretic Techniques for Analysis of this compound
Electrophoretic techniques offer an alternative to chromatographic methods, providing high separation efficiency and unique selectivity based on the charge-to-size ratio of the analytes.
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like protonated amines. For compounds with poor UV absorbance, indirect UV detection can be employed, where a UV-absorbing probe is added to the background electrolyte. researchgate.net
For the chiral separation of piperazine derivatives, cyclodextrins (CDs) are commonly used as chiral selectors in the background electrolyte. bohrium.comresearchgate.net Sulfated β-cyclodextrin has been shown to be effective for the chiral resolution of cationic piperazine derivatives. bohrium.comresearchgate.net The optimization of a CE method involves adjusting the buffer pH, concentration of the chiral selector, and applied voltage to achieve the desired separation. bohrium.com
Table 3: Exemplary Capillary Electrophoresis Parameters for Chiral Separation
| Parameter | Value/Condition |
|---|---|
| Capillary | Fused silica (B1680970) |
| Background Electrolyte | 100 mM Phosphate buffer (pH 6.0) |
| Chiral Selector | Sulfated β-cyclodextrin |
| Organic Modifier | Methanol (40% v/v) |
| Detection | UV |
Hyphenated Analytical Techniques for Complex Matrix Analysis Involving this compound
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are invaluable for the analysis of this compound in complex matrices.
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide high sensitivity and selectivity, allowing for the detection and quantification of the target compound at very low levels. nih.govresearchgate.net These techniques are particularly useful for pharmacokinetic and biodistribution studies. nih.gov Sample preparation for complex matrices often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique that can be used for the qualitative analysis of piperazine derivatives, often after derivatization. The mass spectra obtained provide characteristic fragmentation patterns that can be used for structural elucidation and confirmation. researchgate.net
LC-MS/MS for Trace Analysis and Transformation Product Identification
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands as a primary technique for the trace analysis of piperazine derivatives due to its high sensitivity and selectivity. mdpi.comscienceasia.org A developed LC-MS/MS method would allow for the detection and quantification of "this compound" in complex matrices at very low concentrations. scienceasia.org
Methodology: The methodology typically involves an initial sample preparation step, which could include protein precipitation for biological samples, followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. scienceasia.org Chromatographic separation is then achieved on a C18 or a similar reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile or methanol. nih.gov
Detection by tandem mass spectrometry is often performed using an electrospray ionization (ESI) source in the positive ion mode. mdpi.com The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. mdpi.comscienceasia.org This approach allows for the confident identification and accurate quantification of the target compound, even in the presence of complex matrix components. mdpi.com Furthermore, LC-MS/MS is an invaluable tool for identifying potential transformation or degradation products of the parent compound by analyzing their mass fragmentation patterns.
Illustrative LC-MS/MS Parameters: Below is a table representing a hypothetical set of optimized parameters for the analysis of "this compound" by LC-MS/MS.
| Parameter | Value |
| Chromatography | |
| Column | C18 (e.g., 150 x 2.0 mm, 4 µm) mdpi.com |
| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |
| Mobile Phase B | Methanol with 0.1% Formic Acid nih.gov |
| Flow Rate | 0.5 mL/min nih.gov |
| Injection Volume | 5 µL nih.gov |
| Column Temperature | 30 °C nih.gov |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive mdpi.com |
| Precursor Ion (m/z) | [Calculated m/z for parent compound] |
| Product Ions (m/z) | [Hypothetical fragments for quantification and qualification] |
| Collision Energy | [Optimized value] |
| Internal Standard | Isotopically labeled analog (e.g., mCPP-D8) mdpi.com |
GC-MS for Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of "this compound," GC-MS can be particularly useful for identifying volatile impurities, starting materials, or by-products from its synthesis. figshare.com
Methodology: Due to the polar nature of the amine groups in the target compound, derivatization is often a necessary step prior to GC-MS analysis to improve its volatility and chromatographic behavior. researchgate.netnih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA), which react with the primary and secondary amine functionalities. researchgate.net
The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that can be used for the identification of the compound by comparison to spectral libraries or through interpretation.
Potential Applications:
Purity Assessment: To identify and quantify volatile impurities in a sample of "this compound."
Reaction Monitoring: To monitor the progress of a synthesis reaction by analyzing for the presence of starting materials, intermediates, and by-products.
Analysis of Related Volatiles: In cases where the compound is part of a mixture, GC-MS can identify other volatile components present.
Hypothetical GC-MS Parameters:
| Parameter | Value |
| Gas Chromatography | |
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
Spectrophotometric and Electrochemical Methods for Quantification of this compound
While chromatographic methods offer high selectivity, spectrophotometric and electrochemical techniques can provide simpler and more rapid alternatives for the quantification of "this compound," particularly in less complex sample matrices.
Spectrophotometric Methods: Spectrophotometric methods are based on the principle that a compound absorbs light at a specific wavelength. For a compound like "this compound," which may not have a strong chromophore, derivatization with a chromogenic reagent can be employed to produce a colored product that can be measured using a UV-Visible spectrophotometer. The absorbance of the resulting solution is directly proportional to the concentration of the analyte, following the Beer-Lambert law. This approach can be a cost-effective and straightforward method for quantification in quality control settings.
Electrochemical Methods: Electrochemical methods, such as voltammetry, offer a sensitive and selective means of quantifying electroactive compounds. nih.gov The piperazine moiety in "this compound" is susceptible to electrochemical oxidation. nih.govacs.org Techniques like cyclic voltammetry or differential pulse voltammetry can be used to study the electrochemical behavior of the compound and to develop a quantitative method. researchgate.net
In a typical voltammetric experiment, a potential is applied to a working electrode, and the resulting current is measured. The peak current in the voltammogram is proportional to the concentration of the analyte. The use of modified electrodes, for instance, with nickel oxide nanoparticles, can enhance the electrocatalytic effect and improve the sensitivity and selectivity of the determination. nih.govacs.org These methods are often rapid, require minimal sample preparation, and can be adapted for use in miniaturized analytical systems. nih.gov
Comparative Electrochemical Data for Piperazine Derivatives:
| Compound | Technique | Working Electrode | Peak Potential (V) vs. Ag/AgCl |
| Piperazine Antihistamines | Voltammetry | Nickel Oxide Nanoparticle-Modified Carbon Fiber | 1.09 nih.govacs.org |
| m-Chlorophenylpiperazine (mCPP) | Square-Wave Voltammetry | Screen-Printed Carbon Electrode | +0.65 researchgate.net |
This data for related piperazine compounds demonstrates the feasibility of using electrochemical methods for the quantification of "this compound". nih.govacs.orgresearchgate.net
Future Directions and Emerging Research Avenues for 3 4 Prop 2 En 1 Yl Piperazin 1 Yl Propan 1 Amine
Exploration of Novel Synthetic Pathways and Biocatalytic Approaches
The synthesis of piperazine (B1678402) derivatives has traditionally relied on established methods such as N-alkylation, reductive amination, and palladium-catalyzed Buchwald-Hartwig coupling. mdpi.comnih.gov While effective, these methods can sometimes be lengthy and may not offer the desired selectivity for complex molecules. mdpi.com Future research is likely to focus on the development of more efficient and sustainable synthetic routes.
A significant emerging area is the C-H functionalization of the piperazine ring, which allows for the direct introduction of substituents onto the carbon backbone of the molecule. mdpi.comresearchgate.net This approach offers a more direct path to novel analogues with potentially unique properties. Photocatalytic strategies, in particular, have shown promise for the C–H arylation, vinylation, and alkylation of piperazines under mild conditions. researchgate.netencyclopedia.pub
Table 1: Comparison of Conventional and Emerging Synthetic Strategies for Piperazine Derivatives
| Feature | Conventional Synthesis (e.g., N-alkylation) | Emerging C-H Functionalization |
|---|---|---|
| Reaction Site | Nitrogen atoms | Carbon atoms of the piperazine ring |
| Selectivity | Generally high for N-substitution | Can be challenging but offers novel substitution patterns |
| Reaction Conditions | Often requires harsh reagents and conditions | Typically milder, often using photocatalysis |
| Atom Economy | Can be lower due to the use of protecting groups | Generally higher |
Biocatalysis represents another promising frontier for the synthesis of piperazine-containing compounds. rsc.org The use of enzymes, such as lipases and transaminases, can offer high enantioselectivity and reduce the environmental impact of chemical processes. rsc.orgmdpi.com While the biocatalytic synthesis of piperidines has been demonstrated, the application of this technology to piperazines, including 3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine, is a key area for future investigation. rsc.org The development of engineered enzymes could provide access to novel derivatives that are difficult to obtain through traditional chemical synthesis. mdpi.com
Integration with Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. mdpi.commdpi.com These computational tools can analyze vast datasets to predict the properties of molecules, identify potential drug candidates, and design novel compounds with desired characteristics. mdpi.commdpi.com For this compound, AI and ML could be employed to explore its potential therapeutic applications.
Machine learning algorithms, such as support vector machines and neural networks, can be trained on existing data for piperazine derivatives to predict their biological activity, pharmacokinetic properties, and potential toxicity. mdpi.commdpi.com This in silico screening can significantly expedite the identification of promising analogues for further experimental investigation. mdpi.com
Furthermore, generative AI models can design entirely new molecules based on desired parameters. nih.gov By inputting the structural features of this compound and specifying target properties, these algorithms could generate novel derivatives with enhanced activity or selectivity for a particular biological target. nih.gov This approach has the potential to unlock new therapeutic avenues for this class of compounds. nih.gov
Potential in Next-Generation Materials Science and Engineering
The unique structural and chemical properties of piperazine derivatives make them attractive building blocks for advanced materials. rsc.org Their ability to act as ligands for metal ions has led to their use in the development of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and separation. rsc.org The specific functionalities of this compound, including its allyl and primary amine groups, could be leveraged to create novel polymers and functionalized materials.
Piperazine-functionalized materials have also been investigated as nanocarriers for drug delivery. nih.gov For instance, piperazine-functionalized mesoporous silica (B1680970) has been shown to enhance the loading and control the release of anticancer drugs. nih.gov The amine groups of this compound could be utilized to attach it to surfaces or nanoparticles, creating new platforms for targeted drug delivery.
In the realm of polymer science, piperazine derivatives can be incorporated into polymer backbones to modify their physical and chemical properties. They have been used in the manufacture of plastics and other industrial chemicals. slideshare.net The reactive allyl group on this compound could participate in polymerization reactions, leading to the formation of novel cross-linked materials with unique mechanical and thermal properties.
Interdisciplinary Collaborations and Translational Research Opportunities for this compound
The full potential of this compound can only be realized through collaborations that bridge different scientific disciplines. The development of this compound for therapeutic applications would require a concerted effort from medicinal chemists, pharmacologists, and clinicians. researchgate.net Similarly, its exploration in materials science would necessitate partnerships between synthetic chemists, materials scientists, and engineers.
Translational research, which aims to translate basic scientific discoveries into practical applications, will be crucial. For example, if computational studies suggest that this compound has potential as a therapeutic agent, this would need to be validated through preclinical and clinical studies. nih.gov Likewise, the development of new materials based on this compound would require rigorous testing of their performance in real-world applications.
The piperazine scaffold is a component of numerous FDA-approved drugs, highlighting its therapeutic relevance. researchgate.net By fostering interdisciplinary collaborations, researchers can build upon this foundation and explore the potential of this compound to address unmet needs in medicine and materials science.
Q & A
Q. What are the optimal synthetic routes for 3-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-1-amine, and how can purity be validated?
- Methodological Answer : A multicomponent approach is commonly employed, involving nucleophilic substitution between a piperazine derivative and a propargyl/propenyl halide. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours can facilitate coupling . Microwave-assisted synthesis may accelerate reaction kinetics . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is recommended, followed by validation using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. What characterization techniques are critical for confirming the structural identity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H NMR (400 MHz, CDCl) to identify proton environments (e.g., δ 2.5–3.5 ppm for piperazine N–CH groups) .
- HRMS : To verify molecular weight (e.g., m/z [M+H] calculated for CHN: 182.1658) .
- IR Spectroscopy : Peaks at ~3298 cm for amine N–H stretching .
Q. How can researchers evaluate the compound’s biological activity in early-stage studies?
- Methodological Answer : Initial screens often focus on receptor binding assays. For piperazine derivatives, dopamine receptor (D2/D3) affinity is common. Use radioligand displacement assays (e.g., H-spiperone for D2) with transfected CHO cells. IC values should be calculated using nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Substitution Analysis : Modify the propenyl group (e.g., replace with cyclopropyl or halogenated analogs) to assess steric/electronic effects on receptor binding .
- Bioisosteric Replacement : Substitute the piperazine ring with azetidine or pyrrolidine to evaluate conformational flexibility .
- Data Integration : Use molecular dynamics (MD) simulations to correlate substituent effects with receptor docking (e.g., D3 receptor homology models) .
Q. What experimental strategies resolve contradictions between computational predictions and observed biological data?
- Methodological Answer :
- Reaction Path Analysis : Employ quantum chemical calculations (e.g., density functional theory, DFT) to map energy barriers in synthesis or metabolite pathways .
- Feedback Loops : Integrate experimental results (e.g., IC values) into computational models to refine force field parameters for MD simulations .
- Control Experiments : Test for off-target effects (e.g., serotonin receptor cross-reactivity) using panel-based assays .
Q. How can researchers assess the compound’s metabolic stability and toxicity in vitro?
- Methodological Answer :
- Hepatocyte Assays : Incubate with human liver microsomes (HLMs) to measure CYP450-mediated degradation (t) .
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to determine LC values .
- Ames Test : Evaluate mutagenicity via bacterial reverse mutation assays (e.g., Salmonella typhimurium strains TA98/TA100) .
Q. What advanced techniques improve yield in large-scale synthesis while minimizing impurities?
- Methodological Answer :
- Process Optimization : Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity) .
- Flow Chemistry : Continuous-flow reactors can enhance mixing and heat transfer for propenyl-piperazine coupling .
- Quality Control : Implement HPLC-PDA to detect and quantify byproducts (e.g., dimerization products) during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
